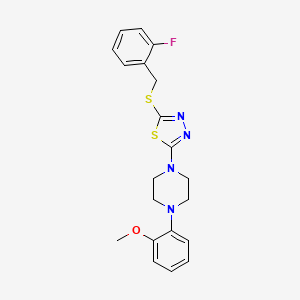![molecular formula C22H20N6O2S B2856826 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863500-16-7](/img/structure/B2856826.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex chemical compound that falls within the realm of synthetic organic chemistry This compound is characterized by its intricate molecular structure, incorporating elements from quinoline, triazole, pyrimidine, and thioether functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multi-step organic reactions. Here’s a general outline:
Formation of 3,4-Dihydroquinoline: This can be achieved through the hydrogenation of quinoline under specific conditions using palladium on carbon (Pd/C) as a catalyst.
Synthesis of Triazolo[4,5-d]pyrimidine Derivative: This involves the cyclization of suitable precursors, which may include hydrazines and aminopyrimidines, under conditions involving acidic or basic catalysts.
Thioether Bond Formation: This step likely involves the reaction of a thiol derivative with a halogenated quinoline compound to form the thioether linkage.
Industrial Production Methods: While the precise industrial methods may vary, large-scale synthesis would likely involve optimization of the laboratory-scale procedures with emphasis on cost-effectiveness and efficiency. This might include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis processes.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the methoxyphenyl and thioether moieties. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced at the triazolo ring system or the quinoline moiety. Common reducing agents might include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, especially involving the thioether and quinoline rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The products vary based on the type of reaction but can include oxidized derivatives, reduced forms, and substituted variants of the original compound.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules and as a precursor in organic synthesis.
Biology: Investigated for its bioactive properties, such as antimicrobial, antiviral, or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The compound’s mechanism of action is largely dependent on its interaction with molecular targets, which can include enzymes, receptors, and DNA. For example, its triazolo[4,5-d]pyrimidine moiety may interact with specific enzyme active sites, inhibiting their activity or altering their function. Similarly, the quinoline and thioether groups might bind to receptor sites, modulating biological pathways.
類似化合物との比較
When compared to similar compounds, such as:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(phenylthio)ethanone
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
The unique combination of the 4-methoxyphenyl group in "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone" provides distinctive electronic and steric properties that can enhance its reactivity and interaction with biological targets, making it unique in its class.
Hope this deep dive lights up some sparks for you!
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-30-17-10-8-16(9-11-17)28-21-20(25-26-28)22(24-14-23-21)31-13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUQIRWOUCWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)
![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)


![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)


![N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2856755.png)

![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide](/img/structure/B2856757.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2856762.png)
![3-Tert-butyl-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyridazine](/img/structure/B2856765.png)

